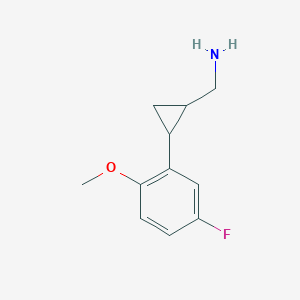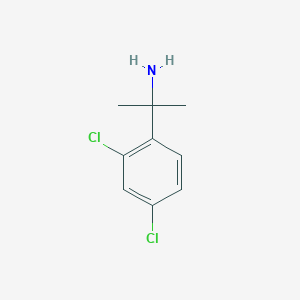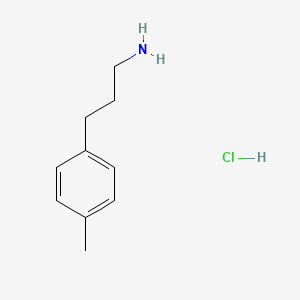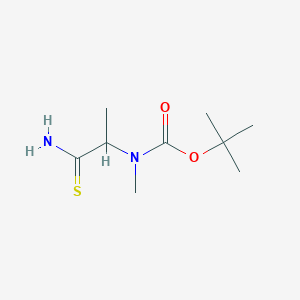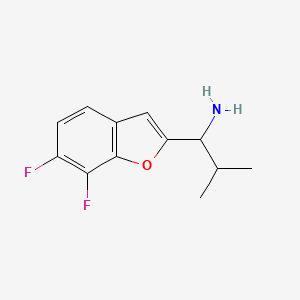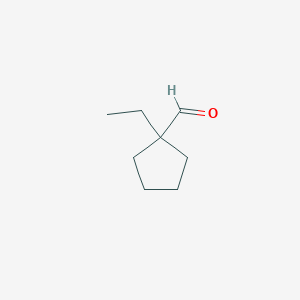![molecular formula C11H14N2O2 B15310153 3-[(3-nitrophenyl)methyl]Pyrrolidine](/img/structure/B15310153.png)
3-[(3-nitrophenyl)methyl]Pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-nitrophenyl)methyl]Pyrrolidine is a compound that features a pyrrolidine ring substituted with a 3-nitrophenylmethyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its ability to enhance the pharmacophore space and contribute to the stereochemistry of molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-nitrophenyl)methyl]Pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Introduction of the 3-Nitrophenylmethyl Group: The nitrophenylmethyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure product purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-nitrophenyl)methyl]Pyrrolidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products
Reduction: 3-[(3-aminophenyl)methyl]Pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(3-nitrophenyl)methyl]Pyrrolidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[(3-nitrophenyl)methyl]Pyrrolidine involves its interaction with specific molecular targets. The nitrophenyl group can enhance binding affinity to certain receptors or enzymes, leading to inhibition or activation of biological pathways. The pyrrolidine ring’s stereochemistry also plays a crucial role in its binding mode and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(3-aminophenyl)methyl]Pyrrolidine: A reduced form of the compound with an amino group instead of a nitro group.
Pyrrolidine-2-one: A related compound with a carbonyl group in the ring, known for its diverse biological activities.
Pyrrolizines: Compounds with a fused pyrrolidine ring, often exhibiting different biological profiles.
Uniqueness
3-[(3-nitrophenyl)methyl]Pyrrolidine is unique due to the presence of the nitrophenyl group, which can significantly alter its chemical reactivity and biological activity compared to other pyrrolidine derivatives. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and understanding structure-activity relationships in medicinal chemistry .
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
3-[(3-nitrophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-3-1-2-9(7-11)6-10-4-5-12-8-10/h1-3,7,10,12H,4-6,8H2 |
InChI-Schlüssel |
UGPOBBGMXDHOGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1CC2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


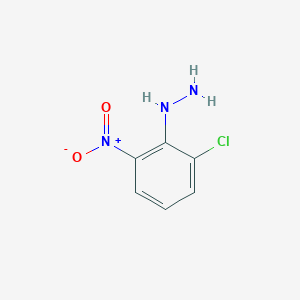
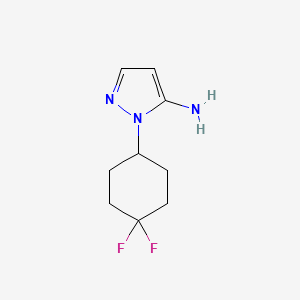

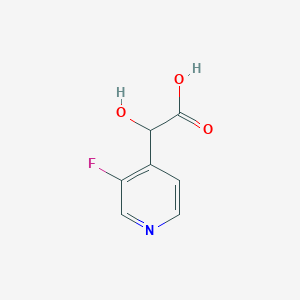
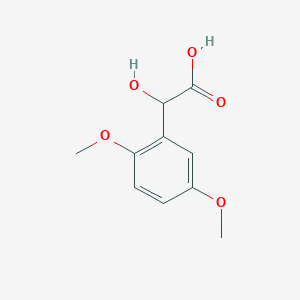
![2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15310102.png)
![(3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one](/img/structure/B15310110.png)
